molecular formula C20H32O4 B13884934 (5E,8E,10E,12S,14E)-12-hydroperoxyicosa-5,8,10,14-tetraenoic acid

(5E,8E,10E,12S,14E)-12-hydroperoxyicosa-5,8,10,14-tetraenoic acid

Cat. No.: B13884934
M. Wt: 336.5 g/mol
InChI Key: ZIOZYRSDNLNNNJ-XMWPZNECSA-N
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Description

12(S)-Hydroperoxyeicosatetraenoic acid, commonly known as 12(S)-HPETE, is a bioactive lipid derived from arachidonic acid. It is part of the eicosanoid family, which plays a crucial role in various physiological and pathological processes, including inflammation, immunity, and cell signaling.

Preparation Methods

Synthetic Routes and Reaction Conditions

12(S)-Hydroperoxyeicosatetraenoic acid is typically synthesized through the enzymatic oxidation of arachidonic acid by 12-lipoxygenase. This enzyme specifically introduces a hydroperoxide group at the 12th carbon of arachidonic acid, resulting in the formation of 12(S)-Hydroperoxyeicosatetraenoic acid.

Industrial Production Methods

Industrial production of 12(S)-Hydroperoxyeicosatetraenoic acid involves large-scale enzymatic reactions using purified 12-lipoxygenase. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperature, pH, and substrate concentrations.

Chemical Reactions Analysis

Types of Reactions

12(S)-Hydroperoxyeicosatetraenoic acid undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE).

    Reduction: The hydroperoxide group can be reduced to a hydroxyl group.

    Substitution: It can participate in substitution reactions where the hydroperoxide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Typically involves reactive oxygen species or specific oxidizing agents.

    Reduction: Commonly uses reducing agents like sodium borohydride or catalytic hydrogenation.

    Substitution: Requires specific catalysts or reagents depending on the desired substitution.

Major Products

    12(S)-Hydroxyeicosatetraenoic acid (12(S)-HETE): Formed through the reduction of 12(S)-Hydroperoxyeicosatetraenoic acid.

    Various substituted eicosanoids: Resulting from substitution reactions.

Scientific Research Applications

12(S)-Hydroperoxyeicosatetraenoic acid has numerous applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various bioactive lipids.

    Biology: Studied for its role in cell signaling and regulation of inflammatory responses.

    Medicine: Investigated for its potential therapeutic effects in inflammatory diseases, cancer, and cardiovascular disorders.

    Industry: Utilized in the development of pharmaceuticals and as a biochemical tool in research.

Mechanism of Action

12(S)-Hydroperoxyeicosatetraenoic acid exerts its effects primarily through its interaction with specific receptors and enzymes. It acts as a signaling molecule, modulating various cellular pathways involved in inflammation, immune response, and cell proliferation. The molecular targets include peroxisome proliferator-activated receptors (PPARs) and other eicosanoid receptors.

Comparison with Similar Compounds

Similar Compounds

  • 5(S)-Hydroperoxyeicosatetraenoic acid (5(S)-HPETE)
  • 15(S)-Hydroperoxyeicosatetraenoic acid (15(S)-HPETE)
  • Leukotrienes : Derived from 5(S)-Hydroperoxyeicosatetraenoic acid.

Uniqueness

12(S)-Hydroperoxyeicosatetraenoic acid is unique due to its specific position of the hydroperoxide group, which confers distinct biological activities compared to other hydroperoxyeicosatetraenoic acids. Its role in modulating specific signaling pathways and its potential therapeutic applications make it a compound of significant interest in research and industry.

Properties

Molecular Formula

C20H32O4

Molecular Weight

336.5 g/mol

IUPAC Name

(5E,8E,10E,12S,14E)-12-hydroperoxyicosa-5,8,10,14-tetraenoic acid

InChI

InChI=1S/C20H32O4/c1-2-3-4-5-10-13-16-19(24-23)17-14-11-8-6-7-9-12-15-18-20(21)22/h7-11,13-14,17,19,23H,2-6,12,15-16,18H2,1H3,(H,21,22)/b9-7+,11-8+,13-10+,17-14+/t19-/m0/s1

InChI Key

ZIOZYRSDNLNNNJ-XMWPZNECSA-N

Isomeric SMILES

CCCCC/C=C/C[C@@H](/C=C/C=C/C/C=C/CCCC(=O)O)OO

Canonical SMILES

CCCCCC=CCC(C=CC=CCC=CCCCC(=O)O)OO

Origin of Product

United States

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